molecular formula C4H6O3S B14712154 3-(Methylsulfanyl)-2-oxopropanoic acid CAS No. 18542-43-3

3-(Methylsulfanyl)-2-oxopropanoic acid

Cat. No.: B14712154
CAS No.: 18542-43-3
M. Wt: 134.16 g/mol
InChI Key: ASZYUMDOLKFVGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Methylsulfanyl)-2-oxopropanoic acid is an organic compound with the molecular formula C4H6O3S It is a derivative of propanoic acid, where a methylsulfanyl group is attached to the third carbon and a keto group is attached to the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfanyl)-2-oxopropanoic acid can be achieved through several methods. One common approach involves the reaction of methylsulfanyl acetic acid with an oxidizing agent to introduce the keto group at the second carbon. The reaction conditions typically involve the use of a strong oxidizing agent such as potassium permanganate or chromium trioxide in an acidic medium.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as catalytic oxidation. This process can be carried out in a continuous flow reactor, where the reactants are continuously fed into the reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfanyl)-2-oxopropanoic acid undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acidic medium.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols, basic or neutral conditions.

Major Products Formed

    Oxidation: 3-(Methylsulfinyl)-2-oxopropanoic acid, 3-(Methylsulfonyl)-2-oxopropanoic acid.

    Reduction: 3-(Methylsulfanyl)-2-hydroxypropanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Methylsulfanyl)-2-oxopropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(Methylsulfanyl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for certain enzymes, leading to the formation of reactive intermediates that can participate in further biochemical reactions. The presence of the methylsulfanyl and keto groups allows for unique interactions with proteins and other biomolecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    3-(Methylsulfanyl)propanal: Similar structure but with an aldehyde group instead of a keto group.

    3-(Methylsulfinyl)propanoic acid: Oxidized form with a sulfoxide group.

    3-(Methylsulfonyl)propanoic acid: Further oxidized form with a sulfone group.

Uniqueness

3-(Methylsulfanyl)-2-oxopropanoic acid is unique due to the presence of both a methylsulfanyl group and a keto group, which allows for a diverse range of chemical reactions and interactions. This combination of functional groups makes it a versatile compound in various research and industrial applications.

Properties

CAS No.

18542-43-3

Molecular Formula

C4H6O3S

Molecular Weight

134.16 g/mol

IUPAC Name

3-methylsulfanyl-2-oxopropanoic acid

InChI

InChI=1S/C4H6O3S/c1-8-2-3(5)4(6)7/h2H2,1H3,(H,6,7)

InChI Key

ASZYUMDOLKFVGW-UHFFFAOYSA-N

Canonical SMILES

CSCC(=O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.